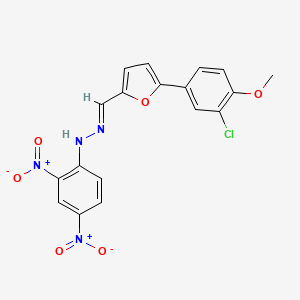![molecular formula C16H9ClN2O2 B3834321 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one
Vue d'ensemble
Description
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one is a derivative of phenoxazine . Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-nitroaniline with 2-hydroxybenzaldehyde followed by reduction and cyclization. Various stages of the synthetic transformation of phenoxazine scaffolds have been depicted in a state of the art review .Molecular Structure Analysis
The molecular structure of this compound is a derivative of phenoxazine . The structure of phenoxazine has been of interest to chemists due to its wide range of applications both in pharmacology and industry .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 115-117°C and a molecular weight of 230.29 g/mol. It is soluble in some organic solvents .Mécanisme D'action
Target of Action
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one is a derivative of phenoxazine, a class of compounds known for their wide range of applications in pharmacology . Phenoxazines have been found to have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . .
Mode of Action
Phenoxazine derivatives have been shown to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Phenoxazine derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple pathways
Result of Action
Phenoxazine derivatives have been associated with a range of biological effects, including antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic activities
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one in lab experiments is its high sensitivity to ROS. This compound can detect ROS at very low concentrations, making it an excellent tool for studying oxidative stress. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, which can affect the results of lab experiments.
Orientations Futures
There are many future directions for the use of 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and specific for ROS. Additionally, this compound could be used to study the effects of various antioxidants on ROS production. Finally, this compound could be used to study the effects of ROS on various cellular processes, such as apoptosis and autophagy.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it an excellent tool for studying various biological processes. Its ability to detect ROS at very low concentrations has made it an important tool for studying oxidative stress and related diseases. However, its potential toxicity must be taken into account when designing lab experiments. There are many future directions for the use of this compound in scientific research, and it is likely that this compound will continue to be an important tool for studying various biological processes.
Applications De Recherche Scientifique
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). This compound has a unique property that allows it to fluoresce in the presence of ROS. This property makes it an excellent tool for studying oxidative stress and related diseases.
Analyse Biochimique
Biochemical Properties
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to have antifungal activity , indicating that it influences cell function
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur, but the specifics of these interactions are still being studied.
Propriétés
IUPAC Name |
9-amino-6-chlorobenzo[a]phenoxazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-7-8(18)5-6-11(12)19-14/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMPGKBGVHQLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)N)OC3=C(C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)

![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)

![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)




![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

